molecular formula C17H15Cl2N3S B4541449 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4541449
M. Wt: 364.3 g/mol
InChI Key: KXXNUVIPGGZDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a triazole derivative that is known for its unique properties, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole involves inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential treatment for diseases such as arthritis.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole has several biochemical and physiological effects. This compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its unique mechanism of action. This compound can be used to study the role of COX-2 in various diseases and to develop new treatments for these diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole. One of the main areas of research is the development of new treatments for diseases such as cancer and diabetes. This compound has shown promise in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of the biochemical and physiological effects of this compound. More research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a unique chemical compound that has gained significant attention in the field of scientific research. This compound has several potential applications, including its use as a therapeutic agent for diseases such as cancer and diabetes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an excellent candidate for further research.

Scientific Research Applications

The unique properties of 3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole make it an excellent candidate for scientific research. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied for its potential as an antimicrobial agent.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3S/c1-11-4-3-5-12(8-11)10-23-17-21-20-16(22(17)2)13-6-7-14(18)15(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXNUVIPGGZDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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